molecular formula C17H12FN5O B3013285 6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 892480-66-9

6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B3013285
CAS No.: 892480-66-9
M. Wt: 321.315
InChI Key: ZJVVSNCZKBUQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one (CAS 892480-66-9) is a small molecule research chemical with a molecular formula of C17H12FN5O and a molecular weight of 321.31 g/mol . This triazolopyrimidinone derivative is of significant interest in early-stage drug discovery, particularly in the development of novel anticancer therapeutics. Compounds featuring the triazolopyrimidine scaffold are frequently investigated as potential inhibitors of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which play a critical role in cell cycle progression and are validated targets in oncology . The structural design of this compound, which includes a benzyl group and a 4-fluorophenyl substituent, is characteristic of molecules engineered to fit into the ATP-binding pocket of kinase targets . Researchers utilize this and related compounds to explore structure-activity relationships and to screen for biological activity against various cancer cell lines. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVVSNCZKBUQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzylamine with benzyl isocyanide and a suitable triazole precursor. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
The compound exhibits significant cytotoxic effects against various cancer cell lines, notably MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. Its mechanism of action primarily involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. By inhibiting CDK2, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells.

Antiviral Activity:
Research has indicated that triazolopyrimidine derivatives, including 6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one, possess antiviral properties. They may inhibit viral replication by interfering with specific viral enzymes or pathways, although detailed mechanisms remain under investigation .

Anti-inflammatory Effects:
The compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways through the inhibition of key enzymes involved in inflammation, making it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activity. The presence of the benzyl and fluorophenyl groups enhances its potency and selectivity towards specific molecular targets compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidines .

Compound Biological Activity Mechanism
This compoundAnticancer, Antiviral, Anti-inflammatoryCDK2 Inhibition
Pyrazolo[3,4-d]pyrimidineAnticancerVaries by derivative
Triazolopyrimidine DerivativesVaries (Antiviral, Anticancer)Varies by derivative

Synthesis and Production

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. A common synthetic route includes the reaction of 4-fluorobenzylamine with benzyl isocyanide under basic conditions in an organic solvent like dimethylformamide (DMF).

Synthetic Route Overview:

  • Starting Materials: 4-Fluorobenzylamine and benzyl isocyanide.
  • Reagents: Potassium carbonate as a base.
  • Solvent: Dimethylformamide (DMF).
  • Conditions: Elevated temperatures to facilitate cyclization.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • A study demonstrated that this compound effectively inhibited proliferation in MCF-7 cells by inducing apoptosis through CDK2 inhibition.
  • Another research highlighted its potential as an antiviral agent against specific viral strains, suggesting further exploration into its mechanism could reveal novel therapeutic avenues .

Mechanism of Action

The mechanism of action of 6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical profiles of triazolopyrimidines are highly dependent on substituent patterns. Key analogs and their properties are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents (Position) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one 6-benzyl, 3-(4-fluorophenyl) N/A Not reported in evidence Target compound
2-(4-Chlorophenyl)-6-hexyltriazolo[4,5-d]pyrimidin-7-one (10a) 2-(4-Cl-phenyl), 6-hexyl 78 IR: 1645 cm⁻¹ (C=O); NMR: δ 0.91 (t, CH3)
6-Butyl-2-(4-nitrophenyl)triazolo[4,5-d]pyrimidin-7-one (10b) 2-(4-NO2-phenyl), 6-butyl 190 IR: 1670 cm⁻¹ (C=O); NMR: δ 7.61 (d, Ar-H)
Zaprinast 5-(2-propoxyphenyl) N/A IR/NMR: Not reported; known PDE inhibitor
3-(4-Fluorobenzyl)-6-(piperazinyl-ethyl)triazolo[4,5-d]pyrimidin-7-one 3-(4-F-benzyl), 6-(piperazinyl) N/A Structural complexity for receptor binding

Key Observations:

  • Substituent Effects on Melting Points: Derivatives with nitro groups (e.g., 10b) exhibit higher melting points (190°C) compared to chloro-substituted analogs (78°C), likely due to stronger intermolecular interactions .
  • Electronic Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to chlorophenyl or nitrophenyl groups due to fluorine’s electronegativity and small atomic radius .
  • Alkyl Chain Impact: Hexyl (10a) and butyl (10b) chains at position 6 influence solubility; longer chains (hexyl) may reduce aqueous solubility but improve membrane permeability .

Biological Activity

6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one (CAS No. 892480-66-9) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : It has shown effectiveness against various cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colon cancer).
  • Antiviral Properties : Preliminary studies suggest potential antiviral effects.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties.

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This enzyme plays a crucial role in regulating the cell cycle, particularly in the transition from the G1 phase to the S phase.

Mode of Action

The compound inhibits CDK2 activity by binding to its active site, leading to:

  • Inhibition of Cell Cycle Progression : This results in cell cycle arrest at the G1/S checkpoint.
  • Induction of Apoptosis : The inhibition of CDK2 activates mitochondrial apoptotic pathways.

The biochemical properties of this compound are characterized by its interaction with various cellular enzymes and proteins. Notably:

  • Cytotoxicity : It demonstrates significant cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range.
  • Cell Growth Inhibition : Studies have reported a reduction in cell proliferation rates in treated cells.

Research Findings and Case Studies

Several studies have elucidated the biological activity and mechanisms of action for this compound:

  • Anticancer Efficacy :
    • In vitro studies revealed that the compound significantly inhibited the growth of MCF-7 and HCT-116 cells with IC50 values of approximately 5 µM and 10 µM, respectively .
    • Apoptotic effects were confirmed through assays that demonstrated increased caspase-3 and caspase-9 activity in treated cells .
  • Mechanistic Insights :
    • The compound's interaction with CDK2 was shown to disrupt normal cell cycle regulation, leading to increased apoptosis markers such as Bcl-2 downregulation .
    • Further investigations indicated that it also affects downstream signaling pathways involved in cell survival and proliferation .
  • Comparative Studies :
    • Compared to other triazolo-pyrimidine derivatives, this compound exhibited superior potency against specific cancer cell lines .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Mechanism
AnticancerMCF-7~5CDK2 inhibition, apoptosis induction
AnticancerHCT-116~10CDK2 inhibition, apoptosis induction
Anti-inflammatoryNot specifiedN/APotential modulation of inflammatory pathways
AntiviralNot specifiedN/APreliminary evidence

Q & A

Basic Questions

Q. What are the key steps for synthesizing 6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidinone core. Critical steps include:

  • Ring Construction : Sequential cyclization reactions to assemble the triazole and pyrimidine rings, using precursors like substituted benzyl halides and fluorophenyl derivatives.
  • Substituent Introduction : Benzyl and 4-fluorophenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol or acetonitrile. High-performance liquid chromatography (HPLC) with a C18 column and UV detection ensures ≥95% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : A combination of techniques is required:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.33–1.37 Å), dihedral angles (e.g., 64.73° between fused rings), and coplanarity of the triazolopyrimidinone system (max deviation: 0.021 Å) .
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm; fluorophenyl carbons at δ 115–160 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 377.1324) .

Advanced Questions

Q. How do conformational variations in the triazolopyrimidinone core influence biological activity?

  • Methodological Answer :

  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) assesses interactions with targets like kinases or receptors. Coplanar triazolopyrimidinone systems (as confirmed by XRD) enhance π-π stacking with aromatic residues in binding pockets .
  • Dynamic Simulations : Molecular dynamics (MD) over 100 ns trajectories evaluate stability of key conformers. For example, dihedral angles >80° between fluorophenyl and benzyl groups may reduce binding affinity due to steric hindrance .

Q. What experimental strategies resolve discrepancies in crystallographic data across studies?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate XRD data with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to confirm bond angles (e.g., C–C–C: 120.4°) and torsional parameters .
  • Temperature-Dependent Studies : Collect XRD data at 100 K and 298 K to assess thermal motion effects on atomic displacement parameters (ADPs). For example, fluorine atoms show higher ADPs due to weak C–F⋯F interactions (3.449 Å) .

Q. How do intermolecular interactions in the solid state affect physicochemical properties?

  • Methodological Answer :

  • Hydrogen Bond Analysis : Identify N–H⋯F (2.2–2.5 Å) and C–H⋯F (2.8–3.0 Å) interactions via XRD. These interactions stabilize crystal packing, increasing melting points (e.g., 287–293°C for related compounds) but reducing aqueous solubility .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., F⋯H: 12%, H⋯H: 34%) to predict solubility and hygroscopicity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on synthetic yields or reaction conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., temperature, catalyst loading). For example, increasing Pd(PPh3)4 from 2% to 5% may improve Suzuki coupling yields by 15–20% .
  • In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation. Unstable intermediates (e.g., imine derivatives) may require low-temperature (−78°C) quenching to prevent degradation .

Methodological Tables

Parameter Technique Typical Values Reference
Bond Length (C–N)X-ray Crystallography1.33–1.37 Å
Dihedral AngleXRD/MD Simulation64.73° (fused rings), 81.56° (benzyl)
Melting PointDSC287.5–293.5°C (analogues)
PurityHPLC≥95% (C18, 254 nm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.